

Application Notes and Protocols: Acid Ammonium Oxalate Extraction for Soil Analysis

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Compound of Interest

Compound Name: Ammonium oxalate

Cat. No.: B7820676

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Audience: Researchers, scientists, and drug development professionals.

Application Notes

1.1 Principle of the Method

The Acid **Ammonium Oxalate** extraction, often referred to as the "Tamm's Reagent" method, is a widely used procedure in soil science to selectively quantify the non-crystalline and poorly crystalline (amorphous) forms of aluminum (Al), iron (Fe), and silicon (Si).^{[1][2]} The extraction is performed using a buffered solution of **ammonium oxalate** and oxalic acid at a pH of 3.0 in complete darkness.^{[1][3][4]}

The acidic condition (pH 3.0) facilitates the dissolution of these amorphous phases, while the oxalate anion acts as a strong complexing agent (ligand), forming stable, soluble complexes with Al^{3+} and Fe^{3+} ions. This process effectively removes them from the soil matrix into the solution.^[4] The procedure is conducted in the dark to prevent the photochemical reduction of Fe(III) to Fe(II), which would lead to the dissolution of crystalline iron oxides and thus, inaccurate results.^{[4][5]} This method is highly selective for amorphous materials like allophane, imogolite, and ferrihydrite, as well as Al and Fe complexed with organic matter.^{[2][6]} It generally does not dissolve well-crystallized minerals such as goethite, hematite, and gibbsite, though it can dissolve magnetite.^{[4][6]}

1.2 Applications

The data derived from acid **ammonium oxalate** extraction is crucial for a variety of applications:

- **Soil Classification and Genesis:** The ratio of oxalate-extractable Fe (Fe_o) to dithionite-extractable Fe (Fe_d) is a key indicator of soil weathering and development, helping to differentiate soil classes.[\[3\]](#)
- **Environmental Monitoring:** The method is used to assess the reactive pool of Al and Fe in soils, which plays a significant role in the adsorption and mobility of nutrients (like phosphorus) and contaminants (like heavy metals and fluoride).[\[7\]](#)[\[8\]](#)
- **Geochemical Modeling:** It provides essential data on the most reactive mineral phases, which is critical for modeling geochemical processes in soil and water.
- **Agronomy:** The Phosphorus Saturation Index (PSI), calculated from oxalate-extractable P, Al, and Fe, is used to estimate the risk of phosphorus loss from soils to adjacent water bodies.[\[9\]](#)
- **Drug Development and Natural Products:** For professionals in drug development, understanding the soil's mineralogical composition is vital when investigating the bioavailability of soil-based microorganisms that produce novel therapeutic compounds. The reactive mineral phases can influence microbial habitats and the stability of organic compounds.

1.3 Limitations

While powerful, the method has some limitations:

- It should not be used for the determination of calcium or lead if these are elements of interest, as they can precipitate as insoluble oxalates, leading to their underestimation in the extract.[\[10\]](#)
- The extraction efficiency can be influenced by soil properties such as high clay or carbonate content.[\[7\]](#)
- Strict adherence to the protocol, especially the exclusion of light, is critical for accurate results.

Experimental Protocols

2.1 Materials and Equipment

- Equipment:
 - Analytical balance (accurate to ± 0.001 g)[3]
 - pH meter with calibration buffers[3]
 - End-over-end or orbital laboratory shaker[3][6]
 - High-speed centrifuge and 50 mL centrifuge tubes[3]
 - Volumetric flasks and pipettes
 - Filtration apparatus (optional)
 - Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) or Atomic Absorption Spectrophotometer (AAS)[1][11]
- Reagents:
 - **Ammonium oxalate** monohydrate $((\text{NH}_4)_2\text{C}_2\text{O}_4 \cdot \text{H}_2\text{O})$ [3][6]
 - Oxalic acid dihydrate $(\text{H}_2\text{C}_2\text{O}_4 \cdot 2\text{H}_2\text{O})$ [3][6]
 - Deionized water (≥ 18 M Ω)[3]
 - Trace metal grade nitric acid (HNO_3) for sample preservation[3]
 - Certified elemental standards for ICP/AAS calibration

2.2 Reagent Preparation: 0.2 M Acid **Ammonium Oxalate** (pH 3.0)

- Solution A (0.2 M **Ammonium Oxalate**): Dissolve 28.42 g of **ammonium oxalate** monohydrate in deionized water and bring the final volume to 1 L in a volumetric flask.[4]

- Solution B (0.2 M Oxalic Acid): Dissolve 25.21 g of oxalic acid dihydrate in deionized water and bring the final volume to 1 L in a volumetric flask.[4]
- Final Extraction Solution: In a light-proof container (e.g., an amber bottle or a bottle wrapped in aluminum foil), mix Solution A and Solution B. A common starting ratio is approximately 700 mL of Solution A to 535 mL of Solution B.[3][6]
- pH Adjustment: Calibrate the pH meter. Measure the pH of the mixed solution and carefully adjust it to 3.00 ± 0.05 by adding small volumes of Solution A (to increase pH) or Solution B (to decrease pH).[3][6]
- Store the final solution in the dark. The pH should be re-checked before each use.[3]

2.3 Sample Preparation

- Collect a representative soil sample.
- Air-dry or oven-dry the soil at a temperature not exceeding 60°C.[3]
- Grind the dried soil using a mortar and pestle to pass through a 2 mm sieve to remove large debris and ensure homogeneity. For specific analyses, a finer mesh may be used.[3]

2.4 Extraction Procedure

- Weigh 0.250 g (± 0.001 g) of the prepared soil into a labeled 50 mL centrifuge tube.[3]
- Prepare a reagent blank (a centrifuge tube with no soil) and a sample duplicate for every batch of samples to ensure quality control.[3]
- Using a calibrated dispenser or pipette, add 25.0 mL of the acid **ammonium oxalate** solution to each tube. This creates a 1:100 soil-to-solution ratio.[3]
- Cap the tubes tightly and immediately wrap the entire sample rack in aluminum foil or place it in a light-proof box.
- Place the samples on the shaker and shake for 4 hours at a constant speed.[3][4][6]

- Immediately after shaking, centrifuge the tubes at high speed (e.g., 9,000 rpm) for 15 minutes to achieve a clear separation of the supernatant.[3]
- Carefully decant the clear supernatant (the extract) into a clean, labeled storage vial. Avoid transferring any soil particles.[3]
- For storage and to prevent precipitation, the extract should be acidified. For example, dilute the extract 5-fold with 3% nitric acid.[3] The sample is now ready for elemental analysis.

2.5 Elemental Analysis

The concentrations of Al, Fe, Si, P, and other elements of interest in the acidified extracts are determined using multi-element analytical techniques such as ICP-OES or ICP-AES.[1][3] Single-element analysis can be performed using AAS.[6] The instrument must be calibrated using a series of standards prepared with a matrix matching that of the samples (i.e., containing the same concentration of extraction solution and acid).

Data Presentation

Quantitative data from the extraction should be presented clearly. The results are typically reported in mg of element per kg of dry soil.

Table 1: Key Analytes and Their Significance

Analyte	Symbol	Typical Units	Significance in Soil Science
Oxalate-Extractable Aluminum	Al_o	mg/kg	Represents amorphous Al, Al-humus complexes, and short-range order aluminosilicates (allophane, imogolite). Key in controlling soil pH and P-fixation.
Oxalate-Extractable Iron	Fe_o	mg/kg	Represents amorphous Fe oxides (ferrihydrite) and Fe-humus complexes. Indicates pedogenic activity and the reactive Fe pool.
Oxalate-Extractable Silicon	Si_o	mg/kg	Indicates the presence of amorphous aluminosilicates like allophane and imogolite.
Oxalate-Extractable Phosphorus	P_o	mg/kg	Represents phosphorus associated with amorphous Al and Fe minerals, which is a readily available P fraction.

Table 2: Example Calculation of Phosphorus Saturation Index (PSI)

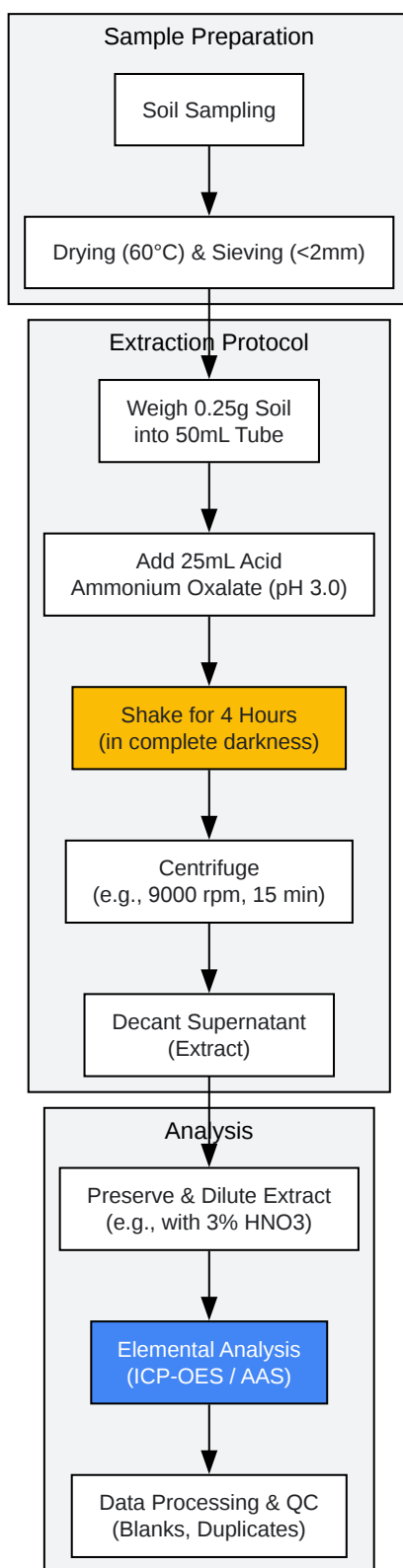
The PSI is a valuable environmental indicator calculated from oxalate-extractable elements. It assesses the soil's capacity to retain further phosphorus.

Parameter	Formula	Description
Molar Concentrations	$M_{\text{element}} = (C_{\text{element}} / AW_{\text{element}})$	Convert concentrations (C) from mg/kg to mmol/kg using Atomic Weight (AW).
PSI Calculation	$PSI (\%) = [M_P / (M_{Al} + M_{Fe})] * 100$	The molar ratio of phosphorus to the sum of aluminum and iron, expressed as a percentage. [9]

Table 3: Comparison of Oxalate with Other Common Extraction Methods

Method	Reagent	Target Phase
Acid Ammonium Oxalate	0.2 M $(NH_4)_2C_2O_4$ / $H_2C_2O_4$, pH 3, dark	Non-crystalline (amorphous) and organically-bound Al and Fe. [4]
Dithionite-Citrate-Bicarbonate (DCB)	$Na_2S_2O_4$, $Na_3C_6H_5O_7$, $NaHCO_3$	Crystalline and non-crystalline Fe oxides (total "free" iron). [4]
Sodium Pyrophosphate	0.1 M $Na_4P_2O_7$	Organically-complexed Al and Fe.

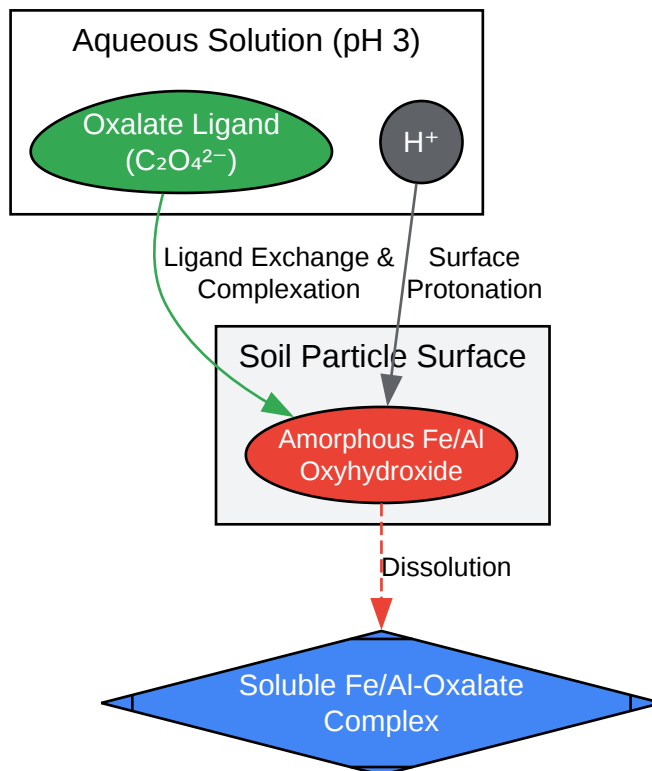
Visualizations



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Caption: Workflow for acid **ammonium oxalate** soil extraction.

Conceptual Mechanism of Oxalate Extraction



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Caption: Chemical principle of oxalate-mediated dissolution.

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- To cite this document: BenchChem. [Application Notes and Protocols: Acid Ammonium Oxalate Extraction for Soil Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7820676#acid-ammonium-oxalate-extraction-for-soil-analysis>]

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